molecular formula C19H17N5OS B4792898 N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No. B4792898
M. Wt: 363.4 g/mol
InChI Key: LRSBTWXDZILMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a member of the triazole family of compounds and is known for its ability to selectively bind to certain receptors in the body. In

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its selective binding to certain receptors in the body. Specifically, N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide binds to the mu-opioid receptor and acts as a competitive antagonist, blocking the effects of opioids such as morphine and heroin. N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has also been shown to bind to other receptors, such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide are primarily related to its selective binding to certain receptors in the body. By blocking the effects of opioids, N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has been shown to reduce the rewarding effects of drugs such as morphine and heroin. N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide for lab experiments is its selectivity for certain receptors in the body. This allows researchers to study the specific effects of opioid receptor blockade without interfering with other systems in the body. However, one limitation of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is its relatively low potency compared to other opioid receptor antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide. One area of research is the development of more potent and selective opioid receptor antagonists based on the structure of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide. Another area of research is the exploration of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide's potential applications in the treatment of other disorders, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide and its effects on the body.

Scientific Research Applications

N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is its use as a selective antagonist for the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and its selective blockade by N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has been shown to have potential therapeutic effects in the treatment of opioid addiction.
N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has also been studied for its potential applications in the treatment of other disorders, such as depression, anxiety, and schizophrenia. In addition, N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13(25)21-17-9-7-14(8-10-17)18-22-23-19(24(18)2)26-12-16-6-4-3-5-15(16)11-20/h3-10H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBTWXDZILMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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